6-(4-Chlorophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 3-[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF (dimethylformamide) in the presence of potassium carbonate, followed by treatment with p-toluenesulfonic acid . This method provides an efficient route to obtain the desired compound with high yield.
Chemical Reactions Analysis
3-[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: Due to its anti-inflammatory properties, it is being investigated for use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects. Additionally, it can interact with cellular receptors and proteins, modulating their activity and resulting in therapeutic outcomes .
Comparison with Similar Compounds
3-[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is unique due to its combined triazole and thiadiazole rings, which confer distinct pharmacological properties. Similar compounds include:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have different ring fusion patterns, resulting in distinct chemical and pharmacological properties.
Properties
Molecular Formula |
C16H11ClN4OS |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11ClN4OS/c1-22-13-4-2-3-11(9-13)14-18-19-16-21(14)20-15(23-16)10-5-7-12(17)8-6-10/h2-9H,1H3 |
InChI Key |
ANGIKYBZIAREEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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